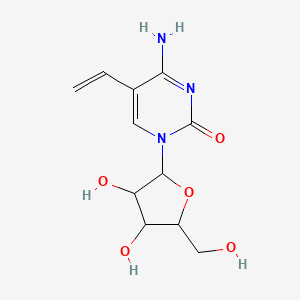

5-Vinylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTDEFJIZQEXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of 5-Vinylcytidine (B12852386) in RNA Labeling

This guide provides a detailed overview of the mechanism of action, experimental protocols, and key data related to the use of this compound (5-VC) for the metabolic labeling of nascent RNA. This compound offers a powerful tool for studying RNA dynamics with minimal perturbation to cellular processes.

Core Mechanism of Action

The utility of this compound as a tool for RNA labeling lies in a two-step process: metabolic incorporation followed by a bioorthogonal chemical reaction. This approach allows for the specific tagging and subsequent analysis of newly synthesized RNA molecules within a complex cellular environment.

Step 1: Metabolic Incorporation

This compound is a cytidine (B196190) analog that can be introduced to cells in culture.[1] Once inside the cell, it is processed by the endogenous nucleotide salvage pathway. Cellular kinases phosphorylate 5-VC to its triphosphate form, this compound triphosphate (5-VCTP). This modified nucleotide is then recognized by cellular RNA polymerases and incorporated into elongating RNA transcripts in place of the natural cytidine triphosphate (CTP). This process effectively "tags" newly synthesized RNA with a vinyl functional group.

Step 2: Bioorthogonal "Click" Chemistry

The vinyl group introduced into the RNA serves as a bioorthogonal handle. This means it is a chemical moiety that does not interact with or interfere with biological processes within the cell.[2] The vinyl group can be specifically targeted in a subsequent chemical reaction, most commonly an inverse electron-demand Diels-Alder (IEDDA) reaction.[3] In this reaction, the vinyl-labeled RNA is incubated with a tetrazine-conjugated molecule. The tetrazine reacts specifically and efficiently with the vinyl group, forming a stable covalent bond.[3] This "click" reaction allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and enrichment.[3][4]

The primary advantage of vinyl nucleosides like 5-VC is their low cytotoxicity and minimal perturbation of gene expression compared to other commonly used analogs like 5-ethynyluridine (B57126) (5-EU).[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in this compound-mediated RNA labeling.

Quantitative Data

While much of the detailed quantitative analysis has been performed on the closely related 5-vinyluridine (B14088465) (5-VU), the data provides strong comparative insights for 5-VC.

Table 1: Comparison of Cellular Toxicity and Gene Expression Perturbation

| Analog | Cell Proliferation Effect (48h incubation) | Number of Differentially Expressed Genes (>2-fold) |

| 5-Vinyluridine (5-VU) | No significant effect | 18 |

| 5-Ethynyluridine (5-EU) | ~50% decrease | ~200 |

Data derived from studies on HEK293T cells treated with 1 mM of the respective analog for 16 hours for gene expression analysis and up to 48 hours for proliferation assays.[3]

Experimental Protocols

The following are generalized protocols for the use of this compound in RNA labeling experiments. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: Metabolic Labeling of Cellular RNA with this compound

This protocol details the incorporation of 5-VC into the RNA of cultured cells.[1]

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound (5-VC) stock solution (e.g., in DMSO)

-

Total RNA isolation kit

-

DNase I (RNase-free)

Procedure:

-

Cell Culture: Plate cells at a suitable density to ensure they are in a logarithmic growth phase during labeling.

-

Metabolic Labeling: Add this compound to the cell culture medium to a final concentration typically ranging from 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental objective.[1] A common starting point is a 5-hour incubation.[3]

-

Incubation: Incubate the cells for the desired duration (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]

-

Cell Harvesting: Harvest the cells using standard methods such as trypsinization or cell scraping.

-

RNA Isolation: Isolate total RNA from the labeled cells using a commercial RNA isolation kit, following the manufacturer's instructions.

-

DNase Treatment: Perform an on-column or in-solution DNase treatment to eliminate any contaminating genomic DNA.[1]

-

RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) and assess its integrity using a Bioanalyzer or gel electrophoresis.[1]

Protocol 2: Fluorescence Imaging of Labeled RNA via IEDDA Click Chemistry

This protocol describes the visualization of 5-VC-labeled RNA in fixed cells.[3]

Materials:

-

Cells grown on coverslips, labeled with 5-VC as per Protocol 1

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 3.7% in PBS for fixation

-

Glycine (B1666218) solution (50 mM in PBS) for quenching

-

Triton X-100, 0.5% in PBS for permeabilization

-

Tetrazine-fluorophore conjugate (e.g., Tz-TAMRA)

-

Mounting medium with DAPI

Procedure:

-

Fixation: After the labeling incubation, wash the cells twice with PBS and then fix for 10 minutes at room temperature with 3.7% PFA.

-

Quenching: Quench the fixation reaction by incubating with 50 mM glycine in PBS for 5 minutes. Wash twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction: Prepare a solution of the tetrazine-fluorophore (e.g., 5 µM Tz-TAMRA) in PBS. Incubate the cells with this solution for 3 hours at 37°C in the dark.[3]

-

Final Washes: Wash the cells multiple times with PBS to remove unbound fluorophore.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Image using an appropriate fluorescence microscope. A strong nucleolar staining pattern is often observed, corresponding to the high rate of rRNA biosynthesis.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 5-Vinylcytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Vinylcytidine (B12852386), a modified nucleoside with applications in antiviral research and as a molecular probe. This document details the chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear and accessible format for researchers in drug development and chemical biology.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the iodination of cytidine (B196190) to produce the key intermediate, 5-Iodocytidine. This is followed by a palladium-catalyzed cross-coupling reaction, specifically the Heck reaction, to introduce the vinyl group at the C5 position of the pyrimidine (B1678525) ring.

Step 1: Synthesis of 5-Iodocytidine

The initial step is the electrophilic iodination of cytidine. This reaction introduces an iodine atom at the 5-position of the cytosine base, creating a reactive site for the subsequent vinylation.

Experimental Protocol:

A detailed protocol for the synthesis of the related compound, 5-iodo-2'-deoxycytidine, provides a strong foundational method. In a flame-dried round-bottom flask, 2'-deoxycytidine (B1670253) is dissolved in dimethylformamide (DMF). To this solution, iodine and meta-chloroperoxybenzoic acid (mCPBA) are added. The reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed by evaporation. The resulting crude product is then purified by column chromatography.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2'-Deoxycytidine | [1] |

| Reagents | Iodine, mCPBA, DMF | [1] |

| Reaction Time | 2 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 63% | [1] |

Step 2: Palladium-Catalyzed Vinylation (Heck Reaction)

Generalized Experimental Protocol (based on related syntheses):

To a solution of 5-Iodocytidine in an appropriate solvent (e.g., DMF or a mixture of acetonitrile (B52724) and water), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) are added. A base, typically triethylamine, is also included in the reaction mixture. The vinylating agent, such as vinyltributylstannane or an acrylate, is then introduced. The reaction is heated to facilitate the coupling. Upon completion, the reaction mixture is worked up to remove the catalyst and other reagents, followed by purification of the crude product.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, catalyst residues, and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying modified nucleosides due to its high resolution.

HPLC Purification Protocol

Reverse-phase HPLC (RP-HPLC) is a common technique for the purification of nucleosides and their analogs. The separation is based on the hydrophobicity of the compounds.

Generalized Experimental Protocol:

The crude this compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent such as acetonitrile. The fractions containing the pure product are collected, and the solvent is removed to yield the purified this compound. The purity of the final product can be assessed by analytical HPLC.

Diagram of the Purification Workflow:

Caption: General workflow for the purification of this compound.

Characterization Data

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The following are predicted chemical shifts for this compound based on known data for similar structures.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 | ~8.0 | s |

| H-1' | ~5.8 | d |

| Vinyl-H (α) | ~6.5 | dd |

| Vinyl-H (β, cis) | ~5.8 | d |

| Vinyl-H (β, trans) | ~6.1 | d |

| H-2', H-3' | ~4.0-4.2 | m |

| H-4' | ~3.9 | m |

| H-5', 5'' | ~3.5-3.7 | m |

| NH₂ | ~7.2 | br s |

| 2'-OH, 3'-OH | ~5.0-5.5 | d |

| 5'-OH | ~4.8 | t |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155 |

| C-4 | ~165 |

| C-5 | ~115 |

| C-6 | ~140 |

| C-1' | ~88 |

| C-2' | ~74 |

| C-3' | ~70 |

| C-4' | ~85 |

| C-5' | ~61 |

| Vinyl-C (α) | ~135 |

| Vinyl-C (β) | ~115 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O₅ |

| Molecular Weight | 269.26 g/mol |

| Exact Mass (M+H)⁺ | 270.1084 |

Conclusion

The synthesis and purification of this compound can be reliably achieved through a well-defined chemical pathway involving iodination and a palladium-catalyzed Heck reaction. Careful purification by HPLC is essential to obtain a high-purity product suitable for research and drug development applications. The characterization data provided in this guide will aid in the verification of the synthesized compound. This in-depth guide serves as a valuable resource for scientists and researchers working on the development of novel nucleoside analogs.

References

5-Vinylcytidine: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine is a synthetic pyrimidine (B1678525) nucleoside analog with potential applications in antiviral and anticancer research. A thorough understanding of its chemical properties and stability is paramount for its effective use in drug discovery and development. This technical guide provides an in-depth overview of the known and predicted chemical properties of this compound, along with a detailed analysis of its potential stability challenges. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported information with computationally predicted values to offer a comprehensive profile. Detailed experimental protocols for characterization and stability assessment are also provided to facilitate further research.

Chemical Properties of this compound

The fundamental chemical properties of this compound are crucial for its handling, formulation, and interpretation in biological assays. While experimental data is scarce, a combination of reported information and in-silico predictions provides a solid foundation for its characterization.

General Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-vinylpyrimidin-2(1H)-one | IUPAC Naming Convention |

| CAS Number | 1846584-62-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₅N₃O₅ | Reported in Supplier Databases |

| Molecular Weight | 269.25 g/mol | Reported in Supplier Databases |

| Appearance | White to off-white solid (Predicted) | General appearance of similar nucleosides |

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined values in publicly available literature, the following physicochemical properties have been predicted using computational models. These values should be considered as estimates and require experimental verification.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 215-225 °C | Online Melting Point Prediction Tools |

| Boiling Point | Decomposes before boiling | General property of nucleosides |

| pKa (acidic) | ~9.5 (N3-H of cytosine ring) | Chemicalize, ACD/Percepta |

| pKa (basic) | ~4.2 (N3 of cytosine ring) | Chemicalize, ACD/Percepta |

| LogP | -1.5 to -1.0 | Chemicalize, ACD/Percepta |

Solubility Profile (Predicted)

The solubility of this compound is predicted based on its polar nature, attributed to the ribose moiety and the cytosine base.

| Solvent | Predicted Solubility | Rationale/Prediction Tool |

| Water | Soluble | High polarity, hydrogen bonding capability (Chemicalize) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, effective for many nucleosides |

| Methanol | Sparingly Soluble | Polar protic solvent |

| Ethanol | Sparingly Soluble | Polar protic solvent |

| Dichloromethane | Insoluble | Non-polar solvent |

| Hexane | Insoluble | Non-polar solvent |

Chemical Stability of this compound

Potential Degradation Pathways

Based on the chemical structure of this compound and the known stability of related nucleoside analogs, the following degradation pathways are proposed:

-

Polymerization: The vinyl group is susceptible to free-radical or acid/base-catalyzed polymerization. This has been observed in the related compound, 2'-deoxy-5-vinylcytidine, which is reported to polymerize readily.

-

Hydrolysis: The glycosidic bond between the ribose sugar and the cytosine base can be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of 5-vinylcytosine (B8196719) and ribose. The amino group of the cytosine ring can also undergo hydrolytic deamination to form 5-vinyluridine, especially at elevated temperatures and non-neutral pH.

-

Oxidation: The vinyl group is prone to oxidation, which can lead to the formation of various degradation products, including the corresponding epoxide, aldehyde, or carboxylic acid. The double bond can also be cleaved under strong oxidizing conditions.

-

Photodegradation: Exposure to UV light may induce photochemical reactions, including dimerization of the pyrimidine ring or reactions involving the vinyl group.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

To facilitate further research and verification of the predicted properties, the following experimental protocols are provided. These are general methods that can be adapted and optimized for this compound.

Characterization of this compound

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

-

Data Analysis: Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule to confirm the structure.

The following diagram outlines the general workflow for NMR analysis.

Caption: General workflow for NMR-based structural confirmation.

Objective: To determine the purity of a this compound sample.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Calculate the purity based on the peak area percentage.

Stability Indicating Method Development and Stability Testing

Objective: To develop a stability-indicating HPLC method and assess the stability of this compound under various stress conditions.

Methodology:

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm).

-

-

HPLC Method Development: Develop an HPLC method (as described in 3.1.2) that can separate the intact this compound from all its degradation products. The method is considered "stability-indicating" if all degradation peaks are resolved from the main peak and from each other.

-

Formal Stability Study:

-

Store samples of this compound under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).

-

Analyze the samples at specified time points using the validated stability-indicating HPLC method.

-

Monitor for the appearance of degradation products and the decrease in the concentration of this compound.

-

The following diagram illustrates the workflow for a stability study.

Caption: Workflow for conducting a stability study of this compound.

Conclusion

This compound is a promising nucleoside analog with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties and stability profile, combining the limited available data with computational predictions. The provided experimental protocols offer a starting point for researchers to further characterize this molecule and assess its stability under various conditions. A thorough understanding of these parameters is essential for advancing the development of this compound as a potential therapeutic agent. It is strongly recommended that the predicted properties be confirmed through experimental validation.

Disclaimer

The predicted values for melting point, pKa, and solubility are based on computational models and should be used as estimates. Experimental verification is required for accurate determination of these properties. The proposed degradation pathways are based on chemical principles and data from related compounds and have not been experimentally confirmed for this compound.

The Rise of Vinyl Nucleosides: A Technical Guide to Their Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl nucleosides, synthetic analogs of natural nucleosides featuring a vinyl moiety, have emerged as powerful tools in chemical biology and drug discovery. Their unique chemical reactivity and biocompatibility have enabled novel approaches for studying nucleic acid dynamics, structure, and function. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of vinyl nucleosides, with a focus on their utility in RNA metabolic labeling and nucleic acid cross-linking. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and biotechnology.

Discovery and Synthesis of Vinyl Nucleosides

The development of vinyl nucleosides has been driven by the need for bioorthogonal chemical reporters that can be metabolically incorporated into nucleic acids without significantly perturbing cellular processes. A key example is 5-vinyluridine (B14088465) (5-VU), which has been shown to be less toxic than other commonly used nucleoside analogs like 5-ethynyluridine (B57126) (5-EU).

The synthesis of vinyl nucleosides is typically achieved through palladium-catalyzed cross-coupling reactions. For instance, 5-vinyluridine can be synthesized from 5-iodouridine (B31010) via a Stille coupling reaction with vinyltributylstannane. The resulting vinyl nucleoside can then be chemically or enzymatically converted to its triphosphate form for incorporation into nascent RNA by cellular polymerases.

Applications of Vinyl Nucleosides

The vinyl group serves as a versatile chemical handle for a variety of bioorthogonal reactions, enabling the selective modification and analysis of nucleic acids.

RNA Metabolic Labeling and Visualization

Vinyl nucleosides, particularly 5-VU, can be fed to cells and are incorporated into newly synthesized RNA by the cellular machinery. The vinyl group then allows for the selective tagging of this nascent RNA using inverse-electron-demand Diels-Alder (IEDDA) chemistry. This reaction occurs between the electron-rich vinyl group (dienophile) and an electron-poor diene, typically a tetrazine derivative conjugated to a reporter molecule such as a fluorophore or biotin. The IEDDA reaction is highly efficient and can be performed under physiological conditions, making it ideal for live-cell imaging and the enrichment of nascent RNA for downstream analysis.

Nucleic Acid Cross-Linking

Vinyl-substituted nucleosides can also be designed to induce interstrand cross-links in nucleic acids. When incorporated into an oligonucleotide probe, the vinyl group can react with a nucleobase on a target strand, forming a covalent bond. This approach is valuable for studying the structure of nucleic acid duplexes and triplexes and for developing therapeutic oligonucleotides that can irreversibly bind to their target mRNA or viral RNA. For example, 4-vinyl-substituted pyrimidine (B1678525) nucleosides have been shown to form efficient and selective cross-links with RNA and duplex DNA.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxicity and antiviral activity of selected vinyl nucleosides. It is important to note that comprehensive quantitative data for a broad range of vinyl nucleosides is not yet widely available in the public domain.

Table 1: Cytotoxicity of 5-Vinyluridine (5-VU) in HEK293T Cells

| Compound | Concentration | Incubation Time | Cell Viability (% of control) |

| 5-Vinyluridine (5-VU) | 1 mM | 12 h | ~100% |

| 24 h | ~100% | ||

| 48 h | ~100% | ||

| 5-Ethynyluridine (5-EU) | 1 mM | 12 h | ~80% |

| 24 h | ~60% | ||

| 48 h | ~40% |

Data adapted from studies on RNA metabolic labeling.

Table 2: Anti-Hepatitis B Virus (HBV) Activity of 5-Vinyl Pyrimidine Nucleosides

| Compound | IC50 (µM) |

| 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-vinyluracil | Potent inhibitor of DHBV |

| 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]-5-vinyluracil | Potent inhibitor of DHBV |

Data is from a study on novel N-1 alkyl substituted pyrimidines. DHBV (duck hepatitis B virus) is a model for human HBV.[1]

Experimental Protocols

Synthesis of 5-Vinyluridine (5-VU)

This protocol describes a general method for the synthesis of 5-vinyluridine from 5-iodouridine via a Stille cross-coupling reaction.

Materials:

-

5-Iodouridine

-

Vinyltributylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

-

Triphenylphosphine (PPh3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-iodouridine in anhydrous DMF.

-

Add vinyltributylstannane (typically 1.5-2 equivalents).

-

Add the palladium catalyst, Pd2(dba)3 (typically 0.05-0.1 equivalents), and the ligand, PPh3 (typically 0.2-0.4 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 30 minutes to precipitate the tin byproducts.

-

Filter the mixture through celite and wash with an organic solvent (e.g., ethyl acetate).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure 5-vinyluridine.

Metabolic Labeling of RNA with 5-VU and Visualization via IEDDA

This protocol outlines the general steps for labeling nascent RNA in cultured cells with 5-VU and subsequent visualization using a tetrazine-fluorophore conjugate.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Cell culture medium and supplements

-

5-Vinyluridine (5-VU) stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Tetrazine-fluorophore conjugate (e.g., Tz-Fluor 488)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Metabolic Labeling: Add 5-VU to the cell culture medium to a final concentration of 1 mM. Incubate the cells for a desired period (e.g., 2-24 hours) to allow for the incorporation of 5-VU into newly synthesized RNA.

-

Cell Fixation: Wash the cells twice with PBS. Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with the permeabilization buffer for 10 minutes at room temperature.

-

IEDDA Reaction (Click Reaction): Wash the cells twice with PBS. Prepare a solution of the tetrazine-fluorophore conjugate in PBS (e.g., 5-10 µM). Incubate the cells with the tetrazine solution for 30-60 minutes at room temperature in the dark.

-

Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the labeled RNA by fluorescence microscopy using the appropriate filter sets for the chosen fluorophore and DAPI.

Nucleic Acid Cross-Linking using a Vinyl-Modified Oligonucleotide

This protocol provides a general workflow for inducing an interstrand cross-link between a vinyl-modified oligonucleotide probe and a target RNA or DNA strand.

Materials:

-

Vinyl-modified oligonucleotide probe

-

Target RNA or DNA strand

-

Hybridization buffer (e.g., containing NaCl and a buffering agent like MES or Tris-HCl)

-

Denaturing polyacrylamide gel

-

Gel loading buffer

-

Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)

-

Gel imaging system

Procedure:

-

Oligonucleotide Annealing: In a microcentrifuge tube, mix the vinyl-modified oligonucleotide probe and the target nucleic acid strand in the hybridization buffer.

-

Denaturation and Annealing: Heat the mixture to 95 °C for 2-5 minutes to denature the nucleic acids, then slowly cool to room temperature to allow for annealing.

-

Cross-Linking Reaction: Incubate the annealed duplex at a specific temperature (e.g., 37 °C) for a defined period to allow the cross-linking reaction to occur. The optimal time and temperature will depend on the specific vinyl nucleoside and the target sequence.

-

Reaction Quenching (optional): The reaction can be stopped by adding a quenching agent or by placing the sample on ice.

-

Analysis by Denaturing PAGE: Add denaturing gel loading buffer to the reaction mixture. Heat the samples at 95 °C for 5 minutes before loading onto a denaturing polyacrylamide gel.

-

Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

-

Gel Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. The cross-linked product will migrate slower than the individual single strands.

Mandatory Visualizations

References

5-Vinylcytidine as a bioorthogonal chemical reporter

An In-depth Technical Guide: 5-Vinylcytidine (B12852386) as a Bioorthogonal Chemical Reporter

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Precise RNA Analysis

In the intricate landscape of cellular biology, understanding the dynamics of RNA synthesis, processing, and decay is paramount to unraveling gene regulation, cellular differentiation, and disease progression. Traditional methods often provide a static snapshot of the total RNA pool, obscuring the temporal dynamics of transcription. Bioorthogonal chemistry offers a powerful solution by enabling the tracking of biomolecules in their native environment without perturbing cellular processes.

A bioorthogonal chemical reporter is a non-native, non-perturbing chemical group that can be introduced into a biomolecule through cellular metabolism. This chemical "handle" can then be selectively modified with a probe for visualization or enrichment. This compound (5-VC) is a modified nucleoside that serves as an excellent bioorthogonal reporter for nascent RNA. It is readily taken up by cells and incorporated into newly synthesized RNA transcripts. A key advantage of vinyl-modified nucleosides is their low cytotoxicity compared to other widely used analogs, such as 5-ethynyluridine (B57126) (5-EU), making them ideal for studies in living cells and organisms.[1][2]

This guide provides a comprehensive overview of the core principles, applications, and detailed protocols for using this compound as a robust tool for RNA research.

Core Principle of this compound Labeling

The utility of 5-VC as an RNA reporter is a two-step process: first, its metabolic incorporation into nascent RNA, and second, its selective chemical ligation to a probe of interest.

Metabolic Incorporation into Nascent RNA

When introduced to cells, this compound enters the endogenous nucleoside salvage pathway.[2] Cellular kinases recognize 5-VC and phosphorylate it to its triphosphate form, this compound triphosphate (5-VCTP). This analog is then accepted as a substrate by cellular RNA polymerases and incorporated into elongating RNA chains in place of the natural cytidine (B196190) triphosphate (CTP). This process effectively "tags" newly transcribed RNA with a vinyl functional group. It is noteworthy that in some cellular contexts, cytidine analogs can be deaminated to their uridine (B1682114) counterparts; for instance, 5-ethynyl-2'-deoxycytidine (B116413) has been shown to convert to 5-ethynyl-2'-deoxyuridine (B1671113) within cells.[3] A similar conversion may occur with 5-VC, leading to the incorporation of 5-vinyluridine (B14088465) (5-VU), a closely related and equally effective bioorthogonal reporter.

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic incorporation of 5-Vinylcytidine into RNA

An In-depth Technical Guide to the Enzymatic Incorporation of 5-Vinylcytidine into RNA

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and dynamics. This compound (5-VC), a cytidine (B196190) analog featuring a reactive vinyl group at the 5-position, has emerged as a valuable substrate for enzymatic RNA synthesis. This vinyl moiety serves as a versatile chemical handle for post-transcriptional modifications via bioorthogonal chemistry, enabling the attachment of various probes for imaging, tracking, and interaction studies. This guide provides a comprehensive overview of the , detailing in vitro and in vivo methodologies, quantitative data, and downstream applications.

Introduction: The Utility of this compound in RNA Research

This compound (5-VC) is a modified nucleoside that can be enzymatically incorporated into RNA transcripts. Its key feature is the vinyl group (-CH=CH₂) at the C5 position of the pyrimidine (B1678525) ring. This functional group is relatively small, minimally perturbing to RNA structure, and serves as a reactive handle for highly specific chemical reactions.[1]

The primary advantage of incorporating 5-VC lies in its ability to participate in bioorthogonal "click" chemistry reactions. These reactions are rapid, high-yielding, and occur under biologically compatible conditions. The vinyl group is particularly useful for:

-

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: Reacting with tetrazine-conjugated probes (e.g., fluorophores, biotin) for efficient labeling of nascent RNA in vitro and in vivo.[2]

-

Palladium-Mediated Oxidative Heck Coupling: Allowing for the attachment of boronic acid substrates, expanding the repertoire of potential modifications.[1]

These labeling strategies are crucial for studying RNA localization, translation dynamics, RNA-protein interactions, and for the development of RNA-based therapeutics.[3] Compared to other analogs like 5-ethynyluridine (B57126) (5-EU), vinyl nucleosides such as 5-vinyluridine (B14088465) (a related analog) have shown reduced cytotoxicity, making them a safer option for in vivo applications and experiments requiring longer incubation times.[2]

Core Mechanism: Enzymatic Incorporation

The enzymatic synthesis of 5-VC-containing RNA is predominantly achieved through in vitro transcription, utilizing bacteriophage RNA polymerases.

2.1. The Enzyme: T7 RNA Polymerase T7 RNA polymerase is a DNA-dependent RNA polymerase that is highly specific for its promoter sequence.[4][5] It is the workhorse enzyme for in vitro RNA synthesis due to its high processivity and efficiency.[5][6] T7 RNA polymerase catalyzes the formation of RNA in a 5' to 3' direction using a double-stranded DNA template containing the T7 promoter.[4] Crucially for this application, the enzyme tolerates various modified nucleotides as substrates, including this compound triphosphate (5-VCTP).[7][8]

2.2. The Substrate: this compound Triphosphate (5-VCTP) For incorporation during in vitro transcription, this compound must be in its triphosphate form (5-VCTP). During the transcription reaction, T7 RNA polymerase incorporates 5-VCTP into the elongating RNA chain at positions specified by guanine (B1146940) (G) residues in the DNA template, following Watson-Crick base pairing rules.

Quantitative Data and Reaction Components

The efficiency of enzymatic incorporation can be influenced by reaction conditions. Below are typical component concentrations for achieving successful synthesis of 5-VC-labeled RNA.

Table 1: In Vitro Transcription Reaction Components for 5-VC Incorporation

This table outlines a standard setup for an in vitro transcription reaction to synthesize RNA containing this compound. Concentrations are based on typical protocols.[3][9]

| Component | Stock Concentration | Final Concentration | Purpose |

| Linearized DNA Template | 1 µg/µL | 0.5 - 1 µg per 20 µL rxn | Provides the sequence for transcription, downstream of a T7 promoter. |

| T7 RNA Polymerase | 40 U/µL | 2 - 2.5 U/µL | Catalyzes the synthesis of RNA from the DNA template.[6] |

| 5X Transcription Buffer | 5X | 1X | Maintains optimal pH and provides essential ions like Mg²⁺.[8] |

| ATP, GTP, UTP | 100 mM | 7.5 - 10 mM each | Standard ribonucleotide building blocks for RNA synthesis.[9] |

| This compound Triphosphate (5-VCTP) | 100 mM | 7.5 - 10 mM | The modified nucleotide to be incorporated. |

| RNase Inhibitor | 40 U/µL | 1 - 2 U/µL | Protects the newly synthesized RNA from degradation by RNases.[3] |

| DNase I (for template removal) | 1 U/µL | 0.1 U/µL (post-txn) | Degrades the DNA template after transcription is complete.[3] |

| Nuclease-Free Water | - | To final volume | Solvent for the reaction. |

Table 2: Metabolic Labeling of Cellular RNA with this compound

This table provides typical conditions for labeling nascent RNA within cultured cells by introducing the this compound nucleoside, which is then converted to its triphosphate form by cellular kinases.[3]

| Component / Parameter | Recommended Range/Value | Purpose |

| Cell Type | User-defined | Tested in cell lines like HEK293T.[2] |

| Cell Confluency | 70-80% | Ensures cells are in an active growth phase for robust transcription. |

| This compound (5-VC) | 10 - 100 µM | The modified nucleoside is taken up by cells for metabolic labeling.[3] |

| Incubation Time | 2 - 24 hours | Duration of labeling; depends on experimental goals and cell type.[3] |

| Culture Conditions | Standard (e.g., 37°C, 5% CO₂) | Maintained for cell viability during the labeling period. |

Experimental Protocols

Detailed methodologies for the two primary approaches of incorporating this compound into RNA are provided below.

Protocol 1: In Vitro Synthesis of this compound-Containing RNA

This protocol describes the synthesis of RNA containing 5-VC using T7 RNA polymerase.[3]

Materials:

-

Linearized plasmid DNA template with a T7 promoter

-

T7 RNA Polymerase

-

5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl, 10 mM spermidine)[8]

-

Ribonucleotide solution mix (ATP, GTP, UTP, 5-VCTP)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

-

Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed:

-

Nuclease-free water to a final volume of 20 µL.

-

4 µL of 5X Transcription Buffer.

-

2 µL of linearized DNA template (1 µg).

-

2 µL of each 100 mM NTP (ATP, GTP, UTP, 5-VCTP).

-

1 µL of RNase Inhibitor.

-

2 µL of T7 RNA Polymerase.

-

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.[8]

-

DNA Template Removal: Add 2 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.[3]

-

RNA Purification: Purify the synthesized RNA using a suitable RNA cleanup kit according to the manufacturer's instructions. This step removes enzymes, unincorporated nucleotides, and DNA fragments.

-

Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the full-length transcript via denaturing polyacrylamide or agarose (B213101) gel electrophoresis.

Protocol 2: Metabolic Labeling of Cellular RNA with this compound

This protocol outlines the introduction of 5-VC into the RNA of cultured cells.[3]

Materials:

-

Cultured mammalian cells

-

Standard cell culture medium

-

This compound (5-VC) stock solution (e.g., in DMSO or PBS)

-

Total RNA isolation kit

-

DNase I (RNase-free)

Procedure:

-

Cell Culture: Plate cells at an appropriate density in a culture dish and grow under standard conditions until they reach the desired confluency (typically 70-80%).

-

Metabolic Labeling: Add this compound to the cell culture medium to a final concentration between 10 µM and 100 µM. The optimal concentration should be determined empirically for each cell line.[3]

-

Incubation: Incubate the cells for the desired labeling period (e.g., 2 to 24 hours) under their standard growth conditions.[3]

-

Cell Harvesting: After incubation, wash the cells with PBS and harvest them using standard methods such as trypsinization or cell scraping.

-

RNA Isolation: Isolate total RNA from the labeled cells using a commercial RNA isolation kit. It is crucial to include an on-column or in-solution DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quantification: Quantify the isolated RNA and store it at -80°C for downstream applications.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in the use of this compound.

Caption: Workflow for the in vitro synthesis of this compound-labeled RNA.

Caption: Workflow for metabolic labeling of cellular RNA with this compound.

Caption: Logic of post-transcriptional modification using the vinyl handle.

References

- 1. Vinyluridine as a Versatile Chemoselective Handle for the Post-transcriptional Chemical Functionalization of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. T7 RNA polymerase - Wikipedia [en.wikipedia.org]

- 5. T7 RNA Polymerase [novoprotein.com]

- 6. uniprot.org [uniprot.org]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. mdpi.com [mdpi.com]

The Structural Landscape of 5-Vinylcytidine Modified RNA: A Technical Guide for Researchers and Drug Developers

Introduction: The burgeoning field of epitranscriptomics has unveiled a complex world of RNA modifications that dynamically regulate gene expression and cellular function. Among the over 170 known modifications, those at the C5 position of pyrimidines play a crucial role in fine-tuning RNA structure and interactions. This technical guide focuses on a novel modification, 5-Vinylcytidine (5-vC), providing a comprehensive overview of its anticipated structural implications and the analytical methodologies required for its characterization. While direct experimental data on 5-vC is emerging, this document leverages the extensive knowledge of closely related C5-modified nucleosides to offer a robust framework for researchers and professionals in drug development. The analogue, 5-vinyluridine (B14088465) (5-VUrd), has demonstrated utility as a non-toxic tool for in-vivo RNA metabolic labeling and nascent RNA sequencing, suggesting significant potential for this compound in similar applications.[1]

Predicted Biophysical and Structural Impact of this compound

The introduction of a vinyl group at the C5 position of cytidine (B196190) is expected to influence the biophysical properties of RNA molecules. C5-substituted pyrimidines generally enhance the thermodynamic stability of nucleic acid duplexes.[2][3] This stabilization is attributed to increased base stacking interactions within the helix. The vinyl group, being a small, planar, and hydrophobic moiety, is predicted to contribute favorably to these stacking interactions.

Table 1: Predicted Thermodynamic Parameters of this compound Modified RNA Duplexes

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Predicted Change in Gibbs Free Energy (ΔΔG°₃₇) (kcal/mol) | Rationale |

| This compound (5-vC) | +1.5 to +2.5 (estimated) | -0.5 to -1.0 (estimated) | Based on the stabilizing effects of other C5-alkenyl and C5-alkynyl pyrimidine (B1678525) modifications which enhance duplex stability through improved base stacking. |

| 5-Propynyl-dC/dU | +2.5 / +1.7 | Not reported | A known stabilizing modification due to the rigid, extended π-system of the propynyl (B12738560) group enhancing stacking.[2] |

| 5-Methyl-C | +0.5 to +1.0 | Not reported | The methyl group provides a small hydrophobic contribution, slightly enhancing stacking interactions.[4][5] |

Synthesis of this compound for RNA Incorporation

The foundation of studying modified RNA lies in its synthesis. The incorporation of this compound into RNA oligonucleotides is achieved through solid-phase synthesis using a corresponding phosphoramidite (B1245037) building block. The general workflow for the synthesis of the this compound phosphoramidite is outlined below.

This phosphoramidite can then be used in standard automated solid-phase RNA synthesis.[6][][8]

Experimental Protocols for Structural Analysis

A multi-pronged approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry is essential for a thorough structural characterization of this compound modified RNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the solution-state structure and dynamics of RNA.[9]

Experimental Protocol:

-

Sample Preparation:

-

Synthesize the this compound modified RNA oligonucleotide using solid-phase synthesis.

-

Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by desalting.[10][11]

-

Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) to a final concentration of 0.5-1.0 mM.

-

For exchangeable proton experiments, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is dissolved in 99.9% D₂O.[11]

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).

-

1D ¹H NMR: To observe imino protons and assess the overall folding of the RNA.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose sugar ring.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

2D ¹H-¹⁵N HSQC: For isotopically labeled samples, to observe the nitrogen-proton correlations in the nucleobases.

-

-

Data Analysis:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Assign the chemical shifts of the protons and carbons using software like NMRViewJ or CARA.

-

Calculate the 3D structure of the RNA using the distance and dihedral angle restraints derived from the NMR data with programs like XPLOR-NIH or CYANA.

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the this compound modified RNA in the solid state.

Experimental Protocol:

-

Sample Preparation and Crystallization:

-

Prepare a highly pure and concentrated solution of the modified RNA (5-10 mg/mL).

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[10][12]

-

Optimize the conditions that yield diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data to obtain reflection intensities and phases.

-

The phase problem can be solved using methods like molecular replacement (if a similar structure is available) or heavy-atom derivatization.[13]

-

Build an atomic model of the RNA into the resulting electron density map.

-

Refine the model against the diffraction data to obtain the final high-resolution structure.

-

Mass Spectrometry

Mass spectrometry is a powerful tool for verifying the mass of the modified RNA and for characterizing its fragmentation patterns.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the purified RNA in a volatile buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).

-

-

Data Acquisition:

-

Use either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate gas-phase ions of the RNA.

-

Analyze the ions in a mass spectrometer to determine the mass-to-charge ratio (m/z).

-

Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the RNA and analyze the masses of the fragments.[14][15]

-

-

Data Analysis:

-

Compare the measured mass of the intact RNA with its calculated theoretical mass to confirm the successful incorporation of the this compound modification.

-

Analyze the fragmentation pattern to gain insights into the sequence and the location of the modification. The vinyl group may lead to characteristic fragmentation pathways.[16][17][18][19][20]

-

Potential Impact on RNA-Protein Interactions and Cellular Processes

RNA modifications can significantly alter interactions with RNA-binding proteins (RBPs), thereby influencing various cellular processes such as splicing, translation, and RNA stability.[4][5][21] The vinyl group at the C5 position of cytidine is located in the major groove of an RNA duplex. This could either enhance or disrupt interactions with RBPs, depending on the specific protein and its binding mode. For example, the increased hydrophobicity in the major groove could facilitate interactions with hydrophobic pockets in an RBP.[4]

Conclusion and Future Directions

This compound represents a promising new tool for the chemical biology of RNA and for the development of novel RNA-based therapeutics. While its precise structural and functional roles are yet to be fully elucidated, the methodologies and predictive frameworks outlined in this guide provide a solid foundation for its investigation. Future research should focus on obtaining high-resolution structures of this compound-containing RNAs, quantifying their thermodynamic stability, and exploring their impact on a range of cellular processes. Such studies will be instrumental in harnessing the full potential of this novel RNA modification in both basic research and drug discovery.

References

- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Rationalizing the effects of RNA modifications on protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. doudnalab.org [doudnalab.org]

- 11. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. doudnalab.org [doudnalab.org]

- 13. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to Metabolic RNA Labeling: Principles, Protocols, and Data Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic RNA labeling is a powerful and widely adopted methodology for studying the dynamics of RNA transcription, processing, and decay. By introducing modified nucleosides into living cells, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool. This allows for the precise measurement of RNA synthesis and degradation rates, providing critical insights into gene regulation in various biological contexts, from basic research to drug development. This in-depth technical guide provides a comprehensive overview of the core principles of metabolic RNA labeling, detailed experimental protocols for key techniques, and a summary of quantitative data to aid in experimental design and interpretation.

Core Principles of Metabolic RNA Labeling

The fundamental principle of metabolic RNA labeling involves the cellular uptake of exogenous, modified nucleosides and their incorporation into newly transcribed RNA by cellular RNA polymerases. These modified nucleosides act as a "tag" that allows for the subsequent identification and isolation of nascent RNA. The most commonly used nucleoside analogs are 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU).[1][2][3]

The general workflow for metabolic RNA labeling experiments consists of three main stages:

-

Labeling: Cells are incubated with a modified nucleoside for a defined period. This can be a short "pulse" to capture nascent transcripts or a longer incubation to reach a steady state.

-

Isolation and/or Modification: The total RNA is extracted, and the labeled RNA is either physically separated from the unlabeled RNA or chemically modified to introduce a unique signature.

-

Analysis: The labeled RNA is quantified and analyzed, typically using next-generation sequencing (NGS) or RT-qPCR.

Key Metabolic RNA Labeling Techniques

Several techniques have been developed based on the core principles of metabolic RNA labeling, each with its own advantages and applications.

4sU-Based Methods

4-thiouridine (4sU) is a naturally occurring uridine (B1682114) derivative that is readily incorporated into newly transcribed RNA.[4][5]

-

Traditional 4sU Labeling with Biotinylation and Purification: This classic approach involves the biotinylation of the thiol group on the incorporated 4sU, followed by affinity purification of the labeled RNA using streptavidin-coated beads.[4][6] This method effectively separates newly synthesized RNA from pre-existing RNA.

-

SLAM-seq (Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA): SLAM-seq is a high-throughput method that avoids the need for biochemical purification.[7][8] After 4sU labeling, the total RNA is treated with iodoacetamide (B48618), which alkylates the 4sU. During reverse transcription, this modification causes the reverse transcriptase to incorporate a guanine (B1146940) (G) opposite the modified 4sU instead of an adenine (B156593) (A). This results in T-to-C transitions in the sequencing data, allowing for the computational identification of nascent transcripts.[7][9]

-

TimeLapse-seq: Similar to SLAM-seq, TimeLapse-seq is a single-molecule approach that introduces U-to-C mutations to mark new transcripts.[10][11][12] It utilizes an oxidative-nucleophilic-aromatic substitution reaction to convert 4-thiouridine into a cytidine (B196190) analog.[10][11][12]

-

TUC-seq (Thiouridine to Cytidine Conversion Sequencing): TUC-seq is another method that relies on the chemical conversion of 4sU into a cytidine derivative, leading to T-to-C transitions during sequencing.[13][14]

-

TT-seq (Transient Transcriptome Sequencing): TT-seq is a variant of 4sU sequencing designed to capture very short-lived RNA molecules.[15][16] It combines a short 4sU labeling pulse with an RNA fragmentation step before the enrichment of labeled fragments.[16] A variation, TTchem-seq, uses a chemical approach for RNA fragmentation.[17][18]

EU-Based Methods

5-ethynyluridine (EU) is another uridine analog that can be used for metabolic labeling. The incorporated EU can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This allows for the attachment of a variety of molecules, including biotin (B1667282) for purification or fluorophores for imaging.

Quantitative Data Summary

The efficiency and potential cellular perturbation of metabolic RNA labeling are critical considerations for experimental design. The following tables summarize key quantitative data from the literature.

| Parameter | 4sU-tagging (General) | SLAM-seq | TimeLapse-seq | TUC-seq | EU-labeling | References |

| Typical Labeling Efficiency | >90% for SLAM-seq and TUC-seq protocols | High, especially with nucleotide conversion methods | Around 80% conversion reported | >90% conversion rates | High correlation with transcriptional activity (R² = 0.767) | [13] |

| Signal-to-Noise Ratio | High, especially with nucleotide conversion methods | Good | Good | High | Good | [13] |

| Cell Viability | Generally high, but s4U concentration needs to be optimized to maintain >90% viability | High, comparable to 4sU-tagging | High, comparable to 4sU-tagging | High, comparable to 4sU-tagging | Generally high, but requires optimization | [13] |

| Perturbation to RNA Function | Minimal interference with gene expression reported. Can induce resistance to nuclease digestion. | Minimal | Minimal | Minimal | Minimal | [13] |

| Typical Labeling Concentration | 100 µM - 500 µM | 100 µM | Not specified | Not specified | 100 µM - 1 mM | [19][20][21] |

| Typical Labeling Time | 5 min - 24 hr | 15 min - 24 hr | Not specified | Not specified | 30 min - 24 hr | [4][19][20][22] |

Experimental Protocols

General Metabolic Labeling with 4sU

This protocol is a generalized procedure for labeling mammalian cells with 4sU.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 50-80%).

-

Prepare fresh medium containing the desired concentration of 4sU (e.g., 100-200 µM). Protect the 4sU-containing medium from light.

-

Remove the old medium from the cells and replace it with the 4sU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 15 minutes for a short pulse).[20][21][23]

-

-

RNA Isolation:

-

After the labeling period, wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate using a lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.[6]

-

-

Quantification and Quality Control:

-

Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity by gel electrophoresis or a Bioanalyzer.

-

Protocol for SLAM-seq

This protocol outlines the key steps for performing SLAM-seq after 4sU labeling.

-

4sU Labeling: Follow the general protocol for 4sU labeling described above.

-

Thiol-alkylation:

-

To 10 µg of total RNA in 10 µl of RNase-free water, add 10 µl of 100 mM iodoacetamide (IAA) in 100% DMSO and 80 µl of 500 mM sodium phosphate (B84403) buffer (pH 8.0).

-

Incubate at 50°C for 15 minutes in the dark.

-

Purify the RNA using an appropriate clean-up kit (e.g., Zymo RNA Clean & Concentrator-5).

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the alkylated RNA using a suitable kit (e.g., QuantSeq 3' mRNA-Seq Library Prep Kit).[7] During reverse transcription, G will be incorporated opposite the alkylated 4sU.

-

Sequence the libraries on an Illumina platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify T-to-C conversions in the aligned reads to distinguish nascent transcripts. Specialized software like SLAMdunk can be used for this analysis.[7]

-

Protocol for a Pulse-Chase Experiment

Pulse-chase experiments are used to determine RNA decay rates.[1][24]

-

Pulse:

-

Label cells with 4sU for a defined period (the "pulse"), as described in the general protocol. The pulse duration should be long enough to achieve sufficient labeling of the RNAs of interest.

-

-

Chase:

-

After the pulse, remove the 4sU-containing medium.

-

Wash the cells twice with pre-warmed medium.

-

Add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the labeled nucleoside from the cellular pools.

-

-

Time Points:

-

Harvest cells at various time points after the start of the chase (e.g., 0, 30, 60, 120, 240 minutes).

-

-

RNA Isolation and Analysis:

-

Isolate total RNA from each time point.

-

Isolate the 4sU-labeled RNA using biotinylation and streptavidin purification.

-

Quantify the amount of the labeled RNA of interest at each time point using RT-qPCR or NGS. The decay rate can be calculated by fitting the data to an exponential decay curve.

-

Visualizing Workflows and Pathways

General Workflow of Metabolic RNA Labeling

Caption: Overview of the metabolic RNA labeling workflow.

SLAM-seq Chemical Conversion Pathway

Caption: Chemical conversion pathway in SLAM-seq.

Pulse-Chase Experimental Workflow

Caption: Workflow for a pulse-chase experiment.

Conclusion

Metabolic RNA labeling provides an unparalleled window into the dynamic life of RNA molecules. The choice of a specific technique depends on the biological question, the experimental system, and the available resources. For high-throughput studies of nascent transcription, methods like SLAM-seq and TimeLapse-seq offer powerful, purification-free workflows. For detailed studies of RNA decay, the classic pulse-chase experiment remains the gold standard. By carefully considering the principles and protocols outlined in this guide, researchers can effectively harness the power of metabolic RNA labeling to advance our understanding of gene regulation in health and disease.

References

- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

- 7. lubio.ch [lubio.ch]

- 8. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]

- 9. youtube.com [youtube.com]

- 10. TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding | Springer Nature Experiments [experiments.springernature.com]

- 11. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rna-seqblog.com [rna-seqblog.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]

- 16. Transient Transcriptome Sequencing - CD Genomics [rna.cd-genomics.com]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 18. Using TTchem-seq for profiling nascent transcription and measuring transcript elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 21. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]

- 22. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

5-Vinylcytidine: A Technical Guide for Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Vinylcytidine (B12852386) (5-VC) is a modified nucleoside with emerging applications in molecular biology, particularly in the study of RNA dynamics and as a potential therapeutic agent. This guide provides a comprehensive overview of the current understanding and methodologies related to the use of this compound. While research on this compound is less extensive than for its uridine (B1682114) counterpart, 5-Vinyluridine (B14088465) (5-VU), this document consolidates the available information on its synthesis, metabolic labeling of RNA, potential for bioorthogonal conjugation, and prospective roles in drug development. This guide also highlights the existing gaps in knowledge and provides detailed protocols for the application of vinyl-modified nucleosides, offering a valuable resource for researchers venturing into this innovative area of study.

Introduction to this compound

This compound is a synthetic analog of the natural nucleoside cytidine (B196190), characterized by the presence of a vinyl group (-CH=CH₂) at the C5 position of the pyrimidine (B1678525) ring. This modification introduces a reactive handle into the molecule, enabling its use in various bioorthogonal chemical reactions. These reactions allow for the specific detection and isolation of biomolecules, such as RNA, that have incorporated this analog.

The primary application of this compound in molecular biology is as a tool for metabolic labeling of newly synthesized RNA. Once introduced into cells, it can be metabolized into its triphosphate form and subsequently incorporated into nascent RNA transcripts by RNA polymerases. The incorporated vinyl group then serves as a target for "click chemistry" reactions, facilitating the attachment of probes for visualization, purification, and downstream analysis.

While the potential of this compound is significant, it is crucial to note that its incorporation into cellular RNA has been a subject of conflicting reports in the scientific literature. While some protocols suggest its utility for metabolic labeling, at least one study reported an inability to detect its incorporation in a specific cell line (HEK293T)[1]. This suggests that the efficiency of this compound incorporation may be cell-type specific or dependent on particular experimental conditions.

In contrast, the related compound 5-Vinyluridine (5-VU) has been more extensively studied and has shown successful incorporation into nascent RNA with minimal cytotoxicity, making it a valuable tool for imaging and sequencing newly transcribed RNA[1][2]. The methodologies and applications established for 5-VU often provide a foundational framework for investigating and optimizing the use of this compound.

Beyond its role in RNA labeling, this compound, as a cytidine analog, has been postulated to possess inhibitory activity against DNA methyltransferases (DNMTs). Cytidine analogs are known to interfere with the DNA methylation process, a key epigenetic modification, making them promising candidates for cancer therapy[3]. However, direct experimental evidence demonstrating the inhibition of DNMTs by this compound is currently limited.

This technical guide aims to provide a detailed overview of the known applications of this compound, present relevant experimental protocols, and discuss its potential in drug development, while also clearly delineating the areas where further research is required.

Metabolic Labeling of RNA with this compound

Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis and degradation. By introducing a modified nucleoside like this compound into cell culture, researchers can specifically tag and track newly transcribed RNA molecules.

Principle of Metabolic Labeling

The workflow for metabolic labeling of RNA with this compound involves several key steps:

-

Incubation: Cells are cultured in the presence of this compound, which is taken up by the cells.

-

Metabolic Conversion: Inside the cell, this compound is phosphorylated to its triphosphate form, this compound 5'-triphosphate (5-VCTP).

-

Incorporation: RNA polymerases incorporate 5-VCTP into newly synthesized RNA transcripts in place of the natural cytidine triphosphate (CTP).

-

Bioorthogonal Ligation: The vinyl group in the labeled RNA is then reacted with a probe molecule via a bioorthogonal "click chemistry" reaction, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. This allows for the attachment of biotin (B1667282) for affinity purification or a fluorophore for imaging.

Figure 1: Workflow of metabolic RNA labeling with this compound.

Experimental Protocol: Metabolic Labeling of Cellular RNA

This protocol provides a general guideline for labeling cellular RNA with this compound. Optimization of concentration and incubation time is recommended for each specific cell line and experimental goal.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound (5-VC) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

DNase I (RNase-free)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Labeling: Add this compound to the cell culture medium to a final concentration of 10-100 µM. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells for a period of 2-24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the RNA species of interest and their turnover rates.

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them using a suitable method (e.g., trypsinization or cell scraping).

-

RNA Isolation: Isolate total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: To remove any contaminating genomic DNA, perform a DNase I treatment either on-column during RNA purification or in-solution after elution.

-